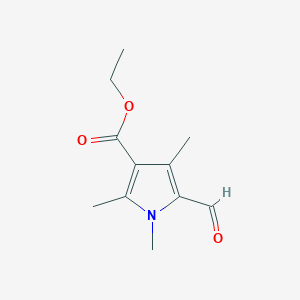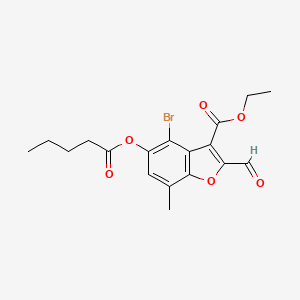
N-Cyclopentyl-1,3-dihydro-N-methyl-1,3-dioxo-2H-isoindole-2-acetamide
Vue d'ensemble
Description
N-Cyclopentyl-1,3-dihydro-N-methyl-1,3-dioxo-2H-isoindole-2-acetamide (NCDMA) is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that is structurally similar to other isoindole compounds, such as indole-3-acetic acid (IAA). NCDMA has been studied for its ability to modulate various biochemical and physiological processes, as well as its potential use in laboratory experiments. The purpose of
Applications De Recherche Scientifique
N-Cyclopentyl-1,3-dihydro-N-methyl-1,3-dioxo-2H-isoindole-2-acetamide has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of IAA on plant growth and development. This compound has also been used to study the effects of auxin on plant cell division and cell elongation. Additionally, this compound has been used to study the effects of auxin on root development, as well as its potential applications in controlling plant architecture.
Mécanisme D'action
N-Cyclopentyl-1,3-dihydro-N-methyl-1,3-dioxo-2H-isoindole-2-acetamide is structurally similar to IAA and is believed to function in a similar manner. It is thought to interact with auxin receptors, which are proteins found in plant cells. This interaction triggers a signaling cascade that results in the regulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its ability to modulate various biochemical and physiological processes. It has been shown to affect the expression of genes involved in root development, cell division, and cell elongation. It has also been shown to affect the activity of enzymes involved in auxin metabolism. Additionally, this compound has been shown to affect the accumulation of secondary metabolites in plants.
Avantages Et Limitations Des Expériences En Laboratoire
N-Cyclopentyl-1,3-dihydro-N-methyl-1,3-dioxo-2H-isoindole-2-acetamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easier to handle and store. Additionally, it is relatively inexpensive and can be easily synthesized. However, there are some limitations to using this compound in laboratory experiments. For example, it has a relatively short half-life, making it difficult to use for long-term studies. Additionally, it can be difficult to control the concentration of this compound in a solution.
Orientations Futures
There are several potential future directions for the use of N-Cyclopentyl-1,3-dihydro-N-methyl-1,3-dioxo-2H-isoindole-2-acetamide in scientific research. One potential direction is to study the effects of this compound on plant hormones and metabolism. Additionally, this compound could be used to study the effects of auxin on plant development and physiology. Additionally, this compound could be used to study the effects of auxin on plant disease resistance and tolerance to environmental stresses. Additionally, this compound could be used to study the effects of auxin on plant growth and development in different environments. Finally, this compound could be used to study the effects of auxin on plant-microbe interactions.
Méthodes De Synthèse
N-Cyclopentyl-1,3-dihydro-N-methyl-1,3-dioxo-2H-isoindole-2-acetamide can be synthesized using a two-step process. The first step involves the reaction of cyclopentanone with 1,3-dihydro-N-methyl-1,3-dioxo-2H-isoindole-2-acetamide (DMI) in the presence of sodium hydroxide. This reaction produces this compound and sodium acetate. The second step involves the reaction of this compound with an acid such as hydrochloric acid. This reaction produces the desired product, this compound, as well as water and sodium chloride.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(1,3-dioxoisoindol-2-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-17(11-6-2-3-7-11)14(19)10-18-15(20)12-8-4-5-9-13(12)16(18)21/h4-5,8-9,11H,2-3,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUHNXLXLPBFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155889 | |
| Record name | N-Cyclopentyl-1,3-dihydro-N-methyl-1,3-dioxo-2H-isoindole-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060806-79-2 | |
| Record name | N-Cyclopentyl-1,3-dihydro-N-methyl-1,3-dioxo-2H-isoindole-2-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060806-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopentyl-1,3-dihydro-N-methyl-1,3-dioxo-2H-isoindole-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6612073.png)








![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)


![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)
